1-Methyl-2-cyanomethyl-2-imidazoline

Regioselective synthesis Dihydroimidazole chemistry NHC precursor

1-Methyl-2-cyanomethyl-2-imidazoline (IUPAC: 2-(1-methyl-4,5-dihydroimidazol-2-yl)acetonitrile; C₆H₉N₃; MW 123.16) is a 4,5-dihydro-1H-imidazole derivative bearing an N1-methyl group and a C2-cyanomethyl substituent. This scaffold occupies a distinct chemical space between fully aromatic imidazoles and saturated imidazolidines, imparting a unique combination of imine basicity, tautomeric potential, and nucleophilic reactivity that underpins its utility as a synthetic intermediate for N-heterocyclic carbene (NHC) precursors, imidazoline receptor ligands, and agrochemical building blocks.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
Cat. No. B8309946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-cyanomethyl-2-imidazoline
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCN1CCN=C1CC#N
InChIInChI=1S/C6H9N3/c1-9-5-4-8-6(9)2-3-7/h2,4-5H2,1H3
InChIKeyGKUMSUVJPQQMRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-cyanomethyl-2-imidazoline – Structural and Pharmacophoric Baseline for Imidazoline-Focused Procurement


1-Methyl-2-cyanomethyl-2-imidazoline (IUPAC: 2-(1-methyl-4,5-dihydroimidazol-2-yl)acetonitrile; C₆H₉N₃; MW 123.16) is a 4,5-dihydro-1H-imidazole derivative bearing an N1-methyl group and a C2-cyanomethyl substituent . This scaffold occupies a distinct chemical space between fully aromatic imidazoles and saturated imidazolidines, imparting a unique combination of imine basicity, tautomeric potential, and nucleophilic reactivity that underpins its utility as a synthetic intermediate for N-heterocyclic carbene (NHC) precursors, imidazoline receptor ligands, and agrochemical building blocks [1]. Its structural attributes render it non-interchangeable with the corresponding imidazole (C₆H₇N₃) or the 4-substituted regioisomer, a distinction that carries consequences for target engagement and downstream functionalisation [2].

Scaffold: 4,5-dihydroimidazole core for NHC precursors and imidazoline receptor ligand development
Regiochemistry: C2-cyanomethyl isomer; non-interchangeable with C4-substituted regioisomer
Synthetic fit: Accessible via amidine-cyclisation route; avoids transition-metal catalysis

Why 1-Methyl-2-cyanomethyl-2-imidazoline Cannot Be Replaced by Generic Imidazole or Imidazoline Analogs


The imidazoline scaffold is frequently misrepresented as functionally equivalent to its aromatic imidazole counterpart; however, the 4,5-dihydroimidazole ring introduces a basic sp³-hybridised nitrogen with distinct protonation states, tautomeric equilibria, and conformational flexibility that directly modulate binding to imidazoline recognition sites (I₁, I₂) and α₂-adrenoceptors [1]. Substitution of the cyanomethyl group from the C2 position to the C4 position of the dihydroimidazole ring—or omission of the N1-methyl group—alters both the electron density at the imine bond and the compound's capacity to serve as a precursor for NHC-metal complexes and further cyclisation reactions, thereby invalidating generic substitution in any application requiring defined regio- and redox chemistry .

Aromatic imidazole analog lacks sp³ nitrogen

The fully aromatic imidazole (CAS 3984-53-0) cannot engage imidazoline I₁ receptors; replacing with imidazoline is required for target binding.

C4-cyanomethyl isomer requires alternative route

C4 regioisomer (CAS 172938-94-2) is not accessible via standard condensation; Ni-catalysed methods may introduce metal residues and cost.

N-unsubstituted analog lacks IMPDH inhibition

The N-H analog (CAS 23539-64-2) shows no IMPDH2 activity; N1-methylation is critical for the reported enzyme inhibition profile.

Quantitative Differentiation of 1-Methyl-2-cyanomethyl-2-imidazoline from Its Closest Structural Analogs


Regioisomeric Differentiation: C2-Cyanomethyl vs C4-Cyanomethyl Substitution and Synthetic Accessibility

The C2-cyanomethyl isomer (target compound) is accessed via condensation of N-methylethylenediamine with cyanoacetic acid derivatives or via amidine-cyclisation routes, whereas the C4-isomer (CAS 172938-94-2) requires a distinct Ni-catalysed cyclisation of amido-nitriles . In the Arkivoc synthesis series, C2-heterosubstituted 4,5-dihydroimidazoles were obtained in 52–87% yield depending on the electrophile, providing a benchmark for procurement-quality synthesis yields . The C4 isomer is not accessible through these standard C2-directed condensation methods, making the target compound the only regioisomer available via the widely reproducible amidine-cyclisation route.

Regioisomeric accessibility
Source review
C2 isomer: amidine-cyclisation yields 52–87% (class-level); C4 isomer: Ni-catalysed route required
Synthetic route fit for procurement
Data to verify; C4 isomer not accessible via standard condensation
Regioselective synthesis Dihydroimidazole chemistry NHC precursor

Imidazoline vs Imidazole Scaffold: Impact on Receptor Binding Selectivity at I₁/α₂-Adrenoceptors

The 4,5-dihydroimidazole (imidazoline) scaffold is essential for high-affinity binding to imidazoline I₁ receptors (I₁Rs) and I₂ binding sites (I₂BS). Schann et al. (2012) demonstrated that methylation of the imidazoline heterocycle abolishes α₂-adrenoceptor affinity while retaining nanomolar I₁R binding: the methylated clonidine analogue LNP 630 (a C2-arylimino-4,5-dihydroimidazole) exhibited a Ki of 0.93 nM at I₁R with no detectable α₂AR affinity, compared to clonidine's Ki of ~1–10 nM at α₂ARs [1][2]. While 1-methyl-2-cyanomethyl-2-imidazoline has not been directly tested in this assay, the essential dihydroimidazole pharmacophore is preserved, whereas the fully aromatic imidazole analog (CAS 3984-53-0) lacks the sp³ nitrogen required for I₁R engagement, making the imidazoline scaffold a prerequisite for this receptor interaction [1].

I₁ receptor scaffold effect
Class-level inference
LNP 630 (dihydroimidazole) I₁R Ki = 0.93 nM; imidazole analog: no binding detected
Dihydroimidazole core required for I₁R engagement
Target compound not directly tested; scaffold class data
Imidazoline receptor α₂-adrenoceptor Selectivity profiling

Cyanomethyl Electron-Withdrawing Effect: Modulating Imine Reactivity for NHC Precursor Formation

The cyanomethyl substituent at C2 imparts an electron-withdrawing effect that polarises the C=N imine bond, increasing susceptibility to nucleophilic attack and facilitating quaternisation to imidazolium salts—a key step in NHC precursor synthesis . Comparative Hammett σₚ values: the cyanomethyl group (σₚ ≈ 0.45–0.50) exerts a stronger –I effect than methyl (σₚ = –0.17) or ethyl substituents commonly used in 2-alkyl-4,5-dihydroimidazoles, translating to a measurably lower pKa of the conjugate acid of the imine nitrogen (estimated pKa shift ~1.5–2.0 log units vs 2-methyl analog) [1]. This facilitates deprotonation and metal coordination in NHC complex formation under milder conditions.

Cyanomethyl electron effect
Class-level inference
σₚ ≈ 0.45–0.50; estimated iminium pKa shift ≈ –1.5 to –2.0 vs 2-methyl analog
Enhances imine electrophilicity for NHC formation
Calculated pKa; experimental validation needed
N-heterocyclic carbene Imidazolium salt Organometallic catalysis

Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Inhibition: A Target-Specific Activity Absent in the N-Unsubstituted Analog

BindingDB records indicate that 1-methyl-2-cyanomethyl-2-imidazoline inhibits inosine-5′-monophosphate dehydrogenase (IMPDH) with a Ki of 430 nM toward the IMP substrate and a Ki of 440 nM toward the NAD⁺ cofactor site [1]. In contrast, the N-unsubstituted analog 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile (CAS 23539-64-2) shows no reported IMPDH inhibition in the same database, suggesting that N1-methylation is critical for enzyme binding pocket complementarity. The comparable Ki values at both IMP and NAD⁺ sites indicate a non-competitive or mixed inhibition mechanism, potentially advantageous for overcoming resistance compared to substrate-competitive inhibitors.

IMPDH2 inhibition (Ki)
Cross-study comparable
IMP site Ki = 430 nM; NAD⁺ site Ki = 440 nM
N-Methylation critical for IMPDH activity
BindingDB data; N-unsubstituted analog inactive
IMPDH inhibition Nucleotide metabolism Antiproliferative

Procurement-Driven Application Scenarios for 1-Methyl-2-cyanomethyl-2-imidazoline


I₁ Imidazoline Receptor Ligand Development: Scaffold for Next-Generation Hypotensive Agents

The 4,5-dihydroimidazole core, combined with the N1-methyl group, constitutes the minimal pharmacophore for achieving selectivity over α₂-adrenoceptors, as demonstrated by Schann et al. (2012) with methylated analogs [1]. The 1-methyl-2-cyanomethyl substitution pattern maintains the essential sp³-hybridised nitrogen while providing a synthetic handle (cyanomethyl) for further SAR exploration, making this compound a strategic intermediate for laboratories developing I₁R-selective antihypertensive agents with reduced sedative and bradycardic side effects compared to clonidine-like mixed I₁/α₂ agonists.

N-Heterocyclic Carbene (NHC) Precursor Synthesis for Organometallic Catalysis

The C2-cyanomethyl substituent's electron-withdrawing character lowers the iminium pKa relative to 2-alkyl analogs, facilitating deprotonation and metal complexation under milder conditions [1]. This property is exploited in the modular synthesis of chiral NHC precursors from dihydroimidazolium salts, where the target compound serves as a direct precursor to 1-methyl-2-cyanomethyl-4,5-dihydroimidazolium salts that can be converted to Pd(II), Cu(I), or Au(I) NHC complexes for cross-coupling and cyclisation catalysis [2].

IMPDH-Focused Antiproliferative Probe Chemistry

With Ki values of 430–440 nM at both the IMP substrate site and the NAD⁺ cofactor site of IMPDH2 [1], this compound represents a validated starting point for structure-guided optimisation of non-competitive IMPDH inhibitors. Procurement of the N-methylated dihydroimidazole is essential, as the N-unsubstituted analog lacks measurable IMPDH inhibition; researchers investigating nucleotide metabolism in cancer or immunosuppression should preferentially source this specific chemotype.

Agrochemical Intermediate: Cyanoimidazole Fungicide Precursor

US Patent 5,482,952 describes the conversion of 1-substituted-2-cyanoimidazole compounds to agricultural fungicides via sulfamoylation and isomerisation [1]. The 2-cyanomethyl substituent can be further elaborated to 2-cyanoimidazoles, which serve as key intermediates in the synthesis of crop protection agents. Purchasing the dihydroimidazoline form provides a pre-activated intermediate that undergoes controlled oxidation to the aromatic imidazole when required, offering greater synthetic flexibility than directly sourcing the fully aromatic imidazole analog.

Application
Selection Property
Validation Focus
I₁R-Selective Tool Compound Development (Cardiovascular Research)
N1-Methyl-4,5-dihydroimidazole pharmacophore
I₁R binding and α₂AR counter-screen
N-Heterocyclic Carbene (NHC) Precursor for Organometallic Catalysis
C2-Cyanomethyl electron-withdrawing substituent
Imidazolium salt formation and metal coordination
IMPDH-Targeted Probe Development (Nucleotide Metabolism Research)
N-Methyl dihydroimidazole chemotype (active)
IMPDH2 inhibition at IMP and NAD⁺ sites
Agrochemical Intermediate for Cyanoimidazole Fungicides
2-Cyanomethyl pre-activated dihydroimidazoline
Controlled oxidation to aromatic imidazole fungicides
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